N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
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Overview
Description
N-(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE is a complex organic compound that belongs to the class of triazole-thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often require an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of N-(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities, including antifungal and anticancer properties.
Thiadiazole derivatives: Exhibiting antimicrobial and anti-inflammatory effects.
Uniqueness
N-(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE is unique due to its fused triazole-thiadiazole structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile therapeutic agent and a valuable tool in scientific research.
Properties
Molecular Formula |
C22H21N7O3S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C22H21N7O3S/c1-2-19-24-25-22-28(19)26-21(33-22)14-5-8-16(9-6-14)23-20(30)15-7-10-17(18(13-15)29(31)32)27-11-3-4-12-27/h5-10,13H,2-4,11-12H2,1H3,(H,23,30) |
InChI Key |
MKMZKBXMAHIPNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)N5CCCC5)[N+](=O)[O-] |
Origin of Product |
United States |
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